REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]3[C:12]([CH3:15])=[N:13][N:14]=[C:10]3[CH2:9][NH:8][C:7](=O)[C:6]=2[CH:17]=1.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:19]>N1C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]3[C:12]([CH3:15])=[N:13][N:14]=[C:10]3[CH2:9][NH:8][C:7](=[S:19])[C:6]=2[CH:17]=1
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Name
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|
Quantity
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24.87 g
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Type
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reactant
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Smiles
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ClC=1C=CC2=C(C(NCC=3N2C(=NN3)C)=O)C1
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Name
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|
Quantity
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1420 mL
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Type
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solvent
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Smiles
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N1=CC=CC=C1
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Name
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|
Quantity
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24.45 g
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Type
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reactant
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Smiles
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P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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refluxed for 2.5 hours, under nitrogen
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Duration
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2.5 h
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Type
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TEMPERATURE
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Details
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The mixture was cooled
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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ADDITION
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Details
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the residue mixed with water and chloroform
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Type
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FILTRATION
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Details
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the solid collected by filtration
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Type
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WASH
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Details
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This solid was washed with chloroform
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Type
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CUSTOM
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Details
|
recrystallized from a chloroform/methanol/ethyl acetate mixture
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Type
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CUSTOM
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Details
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to give 20.31 g
|
Name
|
|
Type
|
product
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Smiles
|
ClC=1C=CC2=C(C(NCC=3N2C(=NN3)C)=S)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |